molecular formula C26H24N4O5 B11375051 3-(2-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

3-(2-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11375051
M. Wt: 472.5 g/mol
InChI Key: SZCCGIMVGIQVRU-UHFFFAOYSA-N
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Description

3-(2-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrrolo[3,4-c]pyrazole core, which is known for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. The starting materials often include substituted phenyl and pyridine derivatives, which undergo various reactions such as condensation, cyclization, and functional group modifications. Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and time, are optimized to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing the reaction conditions for large-scale production, ensuring the availability of raw materials, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce new functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce new aromatic or aliphatic groups into the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Its potential biological activities make it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound may have therapeutic potential as a drug candidate for treating various diseases, pending further research and clinical trials.

    Industry: It can be used in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with pyrrolo[3,4-c]pyrazole cores or related structures. Examples include:

  • 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazole
  • 5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazole
  • 4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazole

Uniqueness

The uniqueness of 3-(2-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one lies in its specific combination of functional groups and structural features

Properties

Molecular Formula

C26H24N4O5

Molecular Weight

472.5 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C26H24N4O5/c1-33-19-11-16(12-20(34-2)25(19)35-3)24-21-22(17-8-4-5-9-18(17)31)28-29-23(21)26(32)30(24)14-15-7-6-10-27-13-15/h4-13,24,31H,14H2,1-3H3,(H,28,29)

InChI Key

SZCCGIMVGIQVRU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=C(C(=O)N2CC4=CN=CC=C4)NN=C3C5=CC=CC=C5O

Origin of Product

United States

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